2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNAKABAMDLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Scaffold: This can be achieved through enantioselective construction methods, which often start from acyclic precursors containing the necessary stereochemical information.
Introduction of the Benzyloxy Group: This step usually involves the reaction of a suitable benzyl halide with an alcohol derivative of the azabicyclo[3.2.1]octane scaffold under basic conditions.
Formation of the Ethanone Moiety: This can be accomplished through various carbonylation reactions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyloxy group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
(a) Receptor Affinity and Selectivity
- TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane): A related bicyclic amine with high affinity for α4β2 nicotinic acetylcholine receptors (Ki = 2.5 nM). This suggests that substituents on the 8-azabicyclo[3.2.1]octane core critically influence receptor binding .
- Compound 24 : The chloroacetyl derivative’s androgen receptor antagonism highlights the role of electron-deficient substituents in modulating nuclear receptor interactions .
(c) Physicochemical Properties
- Molecular weight variations (271.35 to 395.6 g/mol) across analogs impact pharmacokinetics. Lower molecular weight compounds (e.g., target compound) may exhibit better bioavailability.
- Electron-withdrawing groups (e.g., CF₃ in CAS 2195953-01-4 ) improve metabolic stability but may reduce solubility .
Unresolved Questions and Gaps
Biological Activity
The compound 2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one , also known as a derivative of azabicyclic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom in the ring, which is characteristic of azabicyclic compounds. The presence of the benzyloxy group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 229.29 g/mol |
| Purity | >98% |
| Appearance | Colorless to yellow solid |
| Storage Temperature | Room temperature |
Antiparasitic Activity
Research indicates that azabicyclic compounds exhibit notable antiparasitic properties. For instance, studies have shown that derivatives similar to This compound can effectively inhibit the growth of various parasites, including Trypanosoma brucei and Leishmania major. The mechanism often involves interference with the parasites' metabolic pathways, leading to cell death without significant cytotoxicity to mammalian cells .
Antinociceptive and Analgesic Effects
The compound's structural similarities to known analgesics suggest potential antinociceptive effects. In vivo studies have demonstrated that certain azabicyclic derivatives can reduce pain responses in animal models, possibly by modulating neurotransmitter systems involved in pain perception . The interaction with specific receptors such as NK1 has been highlighted as a crucial factor in its analgesic activity.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural components:
- Benzyl Group : Enhances lipophilicity and receptor binding affinity.
- Azabicyclic Core : Provides a scaffold for interaction with biological targets.
- Carbonyl Functionality : Plays a role in hydrogen bonding with active sites on target proteins.
Case Studies
Several studies have been conducted to elucidate the pharmacological properties of related compounds:
- Study 1 : A series of 3-(benzyloxy)-1-azabicyclo-[2.2.2]octane derivatives were synthesized and evaluated for NK1 antagonism, revealing high affinity and selectivity for NK1 receptors, which are implicated in pain and inflammation pathways .
- Study 2 : Investigation into the antiparasitic activity of azabicyclic compounds showed IC50 values ranging from 1.72 to 4.43 µM against Leishmania species, indicating significant efficacy while maintaining low cytotoxicity towards mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
